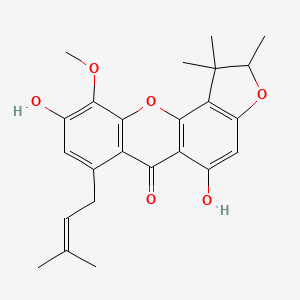

Caloxanthone B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H26O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

5,9-dihydroxy-10-methoxy-1,1,2-trimethyl-7-(3-methylbut-2-enyl)-2H-furo[2,3-c]xanthen-6-one |

InChI |

InChI=1S/C24H26O6/c1-11(2)7-8-13-9-15(26)21(28-6)23-17(13)20(27)18-14(25)10-16-19(22(18)30-23)24(4,5)12(3)29-16/h7,9-10,12,25-26H,8H2,1-6H3 |

InChI Key |

DNRJSJQWXWNVSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C(=CC(=C4OC)O)CC=C(C)C)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Caloxanthone B from Calophyllum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Caloxanthone B, a promising bioactive xanthone, from various Calophyllum species. This document details the necessary experimental protocols, summarizes quantitative data, and visualizes key workflows and potential biological pathways.

Introduction to this compound and Calophyllum Species

Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] Among these, this compound, a prenylated xanthone, has garnered significant interest for its potent cytotoxic activities against various cancer cell lines.[2][3] The genus Calophyllum (family Clusiaceae), comprising numerous species of tropical trees, is a rich natural source of xanthones, including this compound.[1]

This guide focuses on the methodologies for isolating this compound from different parts of Calophyllum species, providing a foundation for further research and development of this compound as a potential therapeutic agent.

Calophyllum Species and Plant Parts Containing this compound

This compound has been successfully isolated from several Calophyllum species. The choice of species and the specific plant part used for extraction are crucial for obtaining a viable yield of the target compound.

| Calophyllum Species | Plant Part | Reference |

| Calophyllum inophyllum | Root Bark | [4][5] |

| Calophyllum inophyllum | Stem Bark | [6] |

| Calophyllum inophyllum | Twigs | [7] |

| Calophyllum depressinervosum | Stem Bark | [2] |

| Calophyllum buxifolium | Stem Bark | [2] |

| Calophyllum soulattri | Stem Bark | [8] |

Table 1: Calophyllum species and plant parts reported to contain this compound.

Experimental Protocols for Isolation of this compound

The isolation of this compound typically involves a multi-step process encompassing extraction, fractionation, and purification using various chromatographic techniques. The following protocols are a synthesis of methodologies reported in the scientific literature.

The overall process for isolating this compound is depicted in the following workflow diagram.

Caption: General workflow for the isolation of this compound.

This protocol is based on methodologies described for the isolation of xanthones from Calophyllum inophyllum.[4]

3.2.1. Plant Material Preparation and Extraction

-

Preparation: Air-dry the root bark of Calophyllum inophyllum at room temperature and then grind it into a fine powder.

-

Extraction:

-

Method A (Maceration): Macerate the powdered root bark (e.g., 1 kg) with a suitable solvent such as ethanol or methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

-

Method B (Sequential Extraction): Sequentially extract the powdered root bark with solvents of increasing polarity, such as n-hexane, followed by chloroform, and then methanol.

-

-

Concentration: Combine the filtrates from the extractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

3.2.2. Fractionation and Chromatographic Purification

-

Initial Fractionation (Optional): The crude extract can be subjected to solvent-solvent partitioning. For instance, an ethanol extract can be suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate to yield fractions of varying polarity.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (e.g., 200-300 mesh) using a suitable solvent system (e.g., n-hexane).

-

Adsorb the crude extract or a specific fraction (e.g., the chloroform fraction) onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone (e.g., n-hexane, n-hexane:ethyl acetate (9:1, 8:2, 1:1), and finally pure ethyl acetate).

-

Collect the eluate in fractions of a specific volume (e.g., 50 mL).

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the collected fractions using TLC plates coated with silica gel GF254.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., ceric sulfate solution followed by heating).

-

Pool the fractions that show a similar TLC profile and contain the spot corresponding to this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions by column chromatography on Sephadex LH-20 using a suitable solvent such as methanol or a mixture of chloroform and methanol.

-

This step is effective for separating compounds with similar polarities.

-

-

Final Purification:

-

If necessary, perform a final purification step using preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound as a yellow solid.

-

Quantitative Data

The yield of this compound can vary significantly depending on the Calophyllum species, the plant part used, the geographical location of the plant, and the extraction and isolation methods employed.

| Starting Material | Extraction Method | Crude Extract Yield | Isolated this compound | Reference |

| C. inophyllum twigs (19.9 kg) | 95% EtOH extraction, petroleum ether partition | 290.0 g (petroleum ether soluble) | - | [7] |

| C. nodusum stem bark (1.8 kg) | Sequential extraction (hexane, chloroform, methanol) | 18.6 g (hexane), 31.6 g (chloroform), 38.1 g (methanol) | - | [9] |

| C. inophyllum root bark | Sequential extraction | - | 6 mg | [5] |

| C. depressinervosum and C. buxifolium stem bark | - | - | IC50: 1.23 µg/mL (against K562 cells) | [2] |

Table 2: Quantitative data on the extraction and isolation of xanthones from Calophyllum species. (Note: Specific yields for this compound are often not reported as a percentage of the starting material).

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Description |

| 1H-NMR | The proton NMR spectrum of this compound shows characteristic signals for aromatic protons, a chelated hydroxyl group (typically above δ 13 ppm), methoxy groups, and prenyl or other aliphatic side chains.[7][10] |

| 13C-NMR | The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, including the characteristic carbonyl carbon of the xanthone skeleton (around δ 180 ppm).[7][10] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound (C24H26O6).[7] |

Table 3: Key spectroscopic data for the characterization of this compound.

Potential Signaling Pathways Modulated by Xanthones

While specific studies on the signaling pathways modulated by this compound are limited, research on other structurally similar xanthones suggests potential targets in cancer and inflammatory processes. The cytotoxic and anti-inflammatory effects of xanthones are often attributed to their ability to interfere with key cellular signaling cascades.

Caption: Plausible signaling pathways modulated by xanthones.

Xanthones, including potentially this compound, may exert their anticancer and anti-inflammatory effects by inhibiting key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[11][12][13] Additionally, they may suppress inflammation by inhibiting the NF-κB signaling pathway.[14] Further research is needed to elucidate the specific molecular targets of this compound.

Conclusion

The isolation of this compound from Calophyllum species presents a viable route for obtaining this promising natural product for further pharmacological investigation. The methodologies outlined in this guide, synthesized from existing literature, provide a robust framework for researchers. The potent biological activities of this compound, coupled with a deeper understanding of its mechanisms of action, underscore its potential as a lead compound in drug discovery and development, particularly in the fields of oncology and inflammatory diseases.

References

- 1. Caloxanthone A | 155233-16-2 | XC161672 | Biosynth [biosynth.com]

- 2. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two new xanthones from the root of Thai Calophyllum inophyllum and their toxicity against colon and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Caloxanthones O and P: Two New Prenylated Xanthones from Calophyllum inophyllum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two New Xanthones from Calophyllum nodusum (Guttiferae) [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Biosynthetic Pathway of Caloxanthone B in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxanthone B, a prenylated xanthone isolated from plants of the Calophyllum genus, has garnered scientific interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology applications aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound. While the complete enzymatic cascade has not been fully elucidated experimentally, this document outlines a putative pathway based on the well-established general biosynthesis of xanthones in plants and the known chemical structure of this compound. This guide includes a summary of the key enzymatic steps, proposed intermediates, and detailed experimental methodologies commonly employed in the study of xanthone biosynthesis.

Introduction to Xanthone Biosynthesis

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. In higher plants, their biosynthesis is a complex process that involves the convergence of the shikimate and acetate pathways.[1][2] The shikimate pathway provides the B-ring of the xanthone core, while the acetate pathway contributes the A-ring.[2] A key intermediate in this process is a benzophenone derivative, which undergoes intramolecular oxidative coupling to form the central tricyclic xanthone structure.[1][3][4] From this core, a diverse array of xanthone derivatives is generated through various modifications such as hydroxylation, methylation, glycosylation, and prenylation.[3][5][6]

The Proposed Biosynthetic Pathway of this compound

The specific enzymatic steps leading to this compound from the central xanthone precursors have not yet been fully characterized. However, based on the general xanthone biosynthetic pathway and the structure of this compound, a putative pathway can be proposed. This pathway involves the initial formation of a trihydroxyxanthone core, followed by a series of tailoring reactions.

Formation of the Xanthone Core

The biosynthesis of the xanthone core is initiated by the condensation of intermediates from the shikimate and acetate pathways.

-

Shikimate Pathway: This pathway produces aromatic amino acids, including L-phenylalanine, which serves as a precursor for the B-ring of the xanthone.[7]

-

Acetate Pathway: Malonyl-CoA, derived from acetyl-CoA, provides the building blocks for the A-ring.[2]

-

Benzophenone Synthase (BPS): A key enzyme, benzophenone synthase, catalyzes the condensation of benzoyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.[5]

-

Hydroxylation: The benzophenone intermediate undergoes hydroxylation to yield 2,3′,4,6-tetrahydroxybenzophenone.[8]

-

Oxidative Cyclization: Cytochrome P450-dependent monooxygenases, specifically 1,3,7-trihydroxyxanthone synthase (CYP81AA1), catalyze the regioselective intramolecular oxidative coupling of the benzophenone intermediate to form the xanthone core, 1,3,7-trihydroxyxanthone (1,3,7-THX).[8] This is the likely precursor for many prenylated xanthones found in Calophyllum species.[5]

Tailoring Steps to this compound

Following the formation of the 1,3,7-THX core, a series of tailoring reactions, including prenylation, hydroxylation, cyclization, and methylation, are proposed to occur to yield this compound. The precise order of these steps is yet to be determined.

-

Prenylation: Aromatic prenyltransferases (aPTs) catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the xanthone core. This compound contains a prenyl group, and the activity of such enzymes has been identified in xanthone-producing plants.[7]

-

Hydroxylation: Additional hydroxyl groups are introduced by hydroxylase enzymes, likely belonging to the cytochrome P450 family.

-

Cyclization: The prenyl group can undergo cyclization to form a pyran ring, a common feature in many xanthones from Calophyllum.

-

Methylation: O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups.

Proposed Enzymatic Reactions and Intermediates

The following table summarizes the proposed enzymatic reactions in the biosynthetic pathway of this compound.

| Step | Reaction | Enzyme Class (Proposed) | Substrate | Product |

| 1 | Phenylalanine deamination | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid |

| 2 | CoA ligation | Benzoate-CoA Ligase (BZL) | Benzoic acid | Benzoyl-CoA |

| 3 | Benzophenone synthesis | Benzophenone Synthase (BPS) | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone |

| 4 | Benzophenone hydroxylation | Cytochrome P450 Monooxygenase | 2,4,6-Trihydroxybenzophenone | 2,3′,4,6-Tetrahydroxybenzophenone |

| 5 | Xanthone core formation | 1,3,7-Trihydroxyxanthone Synthase (CYP81AA1) | 2,3′,4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone |

| 6 | Prenylation | Aromatic Prenyltransferase (aPT) | 1,3,7-Trihydroxyxanthone + DMAPP | Prenylated 1,3,7-Trihydroxyxanthone |

| 7 | Hydroxylation & Cyclization | Cytochrome P450 Monooxygenase | Prenylated Xanthone Intermediate | Dihydropyranoxanthone Intermediate |

| 8 | Methylation | O-Methyltransferase (OMT) | Dihydropyranoxanthone Intermediate | This compound |

Visualization of the Proposed Biosynthetic Pathway

The following diagram illustrates the putative biosynthetic pathway of this compound, from primary metabolites to the final product.

Caption: Proposed biosynthetic pathway of this compound.

Key Experimental Protocols

The elucidation of biosynthetic pathways for natural products like this compound relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments typically employed in this field of research.

Isolation and Characterization of Enzymes

Objective: To isolate and functionally characterize the enzymes involved in the biosynthetic pathway.

Protocol:

-

Protein Extraction:

-

Grind plant tissue (e.g., leaves, roots of Calophyllum species) in liquid nitrogen.

-

Resuspend the powder in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 14 mM 2-mercaptoethanol, and protease inhibitors).

-

Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins. For membrane-bound enzymes like CYPs, a microsomal fraction is prepared by ultracentrifugation.

-

-

Enzyme Assays:

-

Incubate the crude protein extract or purified enzyme with the putative substrate (e.g., 1,3,7-THX for a prenyltransferase assay) and necessary co-factors (e.g., DMAPP, NADPH, S-adenosyl methionine).

-

Stop the reaction at various time points by adding a quenching agent (e.g., acid or organic solvent).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.

-

-

Enzyme Purification:

-

Subject the crude protein extract to a series of chromatography steps, such as ammonium sulfate precipitation, size-exclusion chromatography, ion-exchange chromatography, and affinity chromatography.

-

Monitor the enzymatic activity of the fractions to track the purification process.

-

Gene Identification and Functional Analysis

Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.

Protocol:

-

Transcriptome Analysis:

-

Extract total RNA from the plant tissue known to produce this compound.

-

Perform RNA sequencing (RNA-Seq) to generate a transcriptome library.

-

Identify candidate genes by searching for sequences with homology to known biosynthetic enzymes (e.g., P450s, prenyltransferases, methyltransferases).

-

-

Gene Cloning and Heterologous Expression:

-

Amplify the full-length cDNA of the candidate genes using PCR.

-

Clone the amplified gene into an expression vector suitable for a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana).

-

Transform the expression construct into the host organism.

-

-

In Vivo and In Vitro Functional Assays:

-

For in vivo assays, feed the putative substrate to the engineered host and analyze the culture for the expected product.

-

For in vitro assays, purify the recombinant protein from the host and perform enzyme assays as described in section 5.1.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a foundational framework for future research. While the initial steps of xanthone core formation are relatively well-understood, the specific tailoring enzymes that create the unique structure of this compound remain to be identified and characterized. Future work should focus on the isolation and functional analysis of prenyltransferases, hydroxylases, and methyltransferases from Calophyllum species. A combination of transcriptomics, proteomics, and targeted biochemical assays will be instrumental in fully elucidating this pathway. A complete understanding of the biosynthesis of this compound will not only provide insights into the chemical ecology of Calophyllum but also pave the way for its biotechnological production.

References

- 1. tandfonline.com [tandfonline.com]

- 2. [Xanthones from leaves of Calophyllum inophyllum Linn] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic prenylated xanthones from Calophyllum inophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Caloxanthone B: A Technical Guide to Its Natural Sources, Derivatives, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxanthone B, a prenylated xanthone primarily found in the plant genus Calophyllum, has garnered significant interest within the scientific community for its potent cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a summary of its known biological activities. Furthermore, this document explores the synthesis of related xanthone derivatives and elucidates the molecular mechanisms underlying this compound's therapeutic effects, with a focus on the induction of apoptosis. Quantitative data on its cytotoxicity are presented in tabular format for clear comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its potential in drug discovery and development.

Natural Sources of this compound

This compound is a naturally occurring secondary metabolite predominantly isolated from plants belonging to the genus Calophyllum (family Calophyllaceae). The primary sources identified in the literature include:

-

Calophyllum inophyllum : The root bark of this plant is a known source of this compound.

-

Calophyllum pressinervosum : The stem bark of this species has been reported to contain this compound.[1]

-

Calophyllum depressinervosum : This species is another source from which this compound has been isolated.

-

Calophyllum buxifolium : this compound has also been successfully isolated from this plant species.

The compound is typically found in the bark (stem and root) of these trees, which are commonly distributed in tropical regions.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources generally involves solvent extraction followed by chromatographic separation. The following is a generalized experimental protocol synthesized from various reported methodologies.

Experimental Protocol: Isolation of this compound from Calophyllum spp. Bark

1. Plant Material Collection and Preparation:

- Collect fresh bark (stem or root) from a mature Calophyllum tree.

- Clean the bark to remove any adhering dirt or foreign materials.

- Air-dry the bark in a well-ventilated area, preferably in the shade to prevent photodegradation of phytochemicals.

- Once completely dry, grind the bark into a coarse powder using a mechanical grinder.

2. Extraction:

- Macerate the powdered bark with a suitable organic solvent. Dichloromethane (CH₂Cl₂) or methanol (MeOH) are commonly used.

- Perform the extraction at room temperature for a period of 48-72 hours with occasional agitation.

- Filter the extract to separate the solvent from the plant residue.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Separation:

- Column Chromatography:

- Subject the crude extract to column chromatography on silica gel.

- Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and/or methanol.

- Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).

- Further Purification:

- Combine fractions showing similar TLC profiles and containing the compound of interest.

- Subject these combined fractions to further purification steps, which may include repeated column chromatography, preparative TLC, or Sephadex LH-20 column chromatography, to isolate pure this compound.

4. Structure Elucidation:

- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A[label="Plant Material Collection & Preparation\n(Calophyllum spp. Bark)"];

B[label="Drying and Grinding"];

C [label="Solvent Extraction\n(e.g., Dichloromethane, Methanol)"];

D [label="Filtration and Concentration"];

E [label="Crude Extract"];

F [label="Silica Gel Column Chromatography"];

G [label="Fraction Collection and TLC Analysis"];

H [label="Further Purification\n(e.g., Prep. TLC, Sephadex)"];

I[label="Pure this compound"];

J [label="Structural Elucidation\n(NMR, MS, IR)"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

I -> J;

}

Caption: A generalized workflow for the isolation of this compound.

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, with a particular potency observed against leukemia cells.

Quantitative Data on Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against different cancer cell lines.

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| This compound | K562 | Chronic Myelogenous Leukemia | 3.00 | [2] |

| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 7.21 | [1] |

| This compound | K562 | Chronic Myelogenous Leukemia | 1.23 µg/mL | [3] |

| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 2.96 µg/mL | [3] |

Note: Conversion of µg/mL to µM requires the molecular weight of the compound.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death. While the precise signaling cascade for this compound is still under investigation, studies on related xanthones and the effects on leukemia cell lines suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis

It is hypothesized that this compound treatment leads to the activation of the mitochondrial apoptotic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, which are the executioners of apoptosis, ultimately leading to cell death. A molecular docking study has also suggested a potential interaction with the Src kinase, which could play a role in the upstream signaling events.

Caption: A proposed signaling pathway for this compound-induced apoptosis.

Derivatives of this compound

The synthesis of derivatives of naturally occurring xanthones is a key strategy in drug discovery to improve their pharmacological properties, such as efficacy, selectivity, and bioavailability. While the direct chemical modification of this compound is not extensively reported, the synthesis of related prenylated xanthones provides a framework for the development of novel analogs.

General Synthetic Approaches for Prenylated Xanthones

The synthesis of the xanthone scaffold can be achieved through various methods, including the Grover, Shah, and Shah reaction or via palladium-catalyzed coupling reactions. The introduction of prenyl groups can be accomplished through electrophilic substitution reactions using prenyl bromide in the presence of a base. These synthetic strategies allow for the creation of a library of this compound analogs with modifications to the xanthone core and the prenyl side chains, which can then be screened for enhanced biological activity.

Conclusion and Future Directions

This compound stands out as a promising natural product with significant potential for the development of novel anticancer agents. Its potent cytotoxicity against leukemia cell lines, coupled with its proposed mechanism of action via the induction of apoptosis, makes it a compelling lead compound for further investigation. Future research should focus on:

-

Total Synthesis: Developing an efficient total synthesis of this compound to ensure a sustainable supply for preclinical and clinical studies.

-

Derivative Synthesis and SAR Studies: Synthesizing a diverse range of this compound derivatives and conducting structure-activity relationship (SAR) studies to identify analogs with improved potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in this compound-induced apoptosis.

-

In Vivo Efficacy: Evaluating the in vivo anticancer efficacy and pharmacokinetic properties of this compound and its most promising derivatives in animal models.

The continued exploration of this compound and its derivatives holds great promise for the discovery of new and effective therapies for the treatment of cancer.

References

Caloxanthone B: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxanthone B is a naturally occurring xanthone derivative found in plants of the Calophyllum species. Xanthones are a class of polyphenolic compounds known for their diverse and potent biological activities, making them a subject of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its cytotoxic, antioxidant, anti-inflammatory, and antimicrobial properties. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and application of this promising natural compound.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data available for the biological activity of this compound and related xanthone compounds.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 3.00 | [1] |

Table 2: Cytotoxic Activity of Other Xanthones (for comparative purposes)

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| Ananixanthone | K562 | Chronic Myelogenous Leukemia | 7.21 |

| Garciniaxanthone I | HepG2 | Hepatocellular Carcinoma | Not specified |

| α-Mangostin | HL-60 | Promyelocytic Leukemia | Not specified |

Table 3: Anti-inflammatory Activity of Related Xanthone Derivatives

| Compound | Assay | Cell Line | IC₅₀ (µM) |

| Delpyxanthone A | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 14.5 |

| Gerontoxanthone I | Nitric Oxide (NO) Production Inhibition | RAW264.7 | 28.2 |

| α-Mangostin | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |

| 3,4-dihydroxy-2-methoxyxanthone | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |

| 1,3,5,6-tetrahydroxyxanthone | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |

| 1,3,6,7-tetrahydroxyxanthone | Nitric Oxide (NO) Production Inhibition | RAW264.7 | Not specified |

Table 4: Antimicrobial Activity of Related Xanthone Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Calozeloxanthone | Methicillin-resistant Staphylococcus aureus (MRSA) | 8.3 |

| Xanthone Derivative 16 | Staphylococcus aureus ATCC 25923 | 4 |

| Xanthone Derivative 16 | Enterococcus faecalis ATCC 29212 | 4 |

| Xanthone Derivative 16 | Methicillin-resistant Staphylococcus aureus 272123 | 9 |

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

Cytotoxicity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

a. Reagent Preparation:

-

MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Mix thoroughly by vortexing or sonication and filter-sterilize. Store protected from light at 4°C for short-term use or -20°C for long-term storage.

-

Solubilization Solution: A common solubilizing agent is dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

b. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

a. Reagent Preparation:

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

b. Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: Add a specific volume of the sample solution to the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100, where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample. The IC₅₀ value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Antioxidant Activity - ABTS Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•⁺).

a. Reagent Preparation:

-

ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

-

Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the resulting solution with ethanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

b. Procedure:

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction Mixture: Add a small volume of the sample solution to the ABTS•⁺ working solution.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of ABTS•⁺ scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

Antimicrobial Activity - Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

a. Materials and Reagents:

-

96-well microtiter plates.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

b. Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Xanthones, including this compound, are known to exert their biological effects through the modulation of various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism of the anticancer activity of xanthones is the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by this compound.

Inhibition of Protein Kinases

The proliferation of cancer cells is often driven by the dysregulation of protein kinases. Xanthones have been shown to inhibit the activity of these enzymes, leading to cell cycle arrest and reduced proliferation.

Caption: Inhibition of cell cycle progression by this compound via CDK inhibition.

Modulation of PI3K/Akt/mTOR and MAPK Signaling Pathways

Xanthone derivatives can modulate key signaling pathways involved in cell survival, proliferation, and inflammation, such as the PI3K/Akt/mTOR and MAPK pathways.

Caption: Modulation of PI3K/Akt/mTOR and MAPK pathways by this compound.

Conclusion

This compound demonstrates significant potential as a bioactive compound, particularly in the realm of oncology. Its potent cytotoxic effects against leukemia cells, coupled with the broader anti-proliferative, antioxidant, and anti-inflammatory activities characteristic of the xanthone class, underscore the need for continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic applications of this compound. Future studies should focus on elucidating its precise molecular targets, expanding the scope of its biological activity screening to a wider range of cell lines and microbial strains, and conducting in vivo studies to validate its efficacy and safety.

References

In Vitro Anticancer Activity of Caloxanthone B on Leukemia Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caloxanthone B, a naturally occurring xanthone, has demonstrated significant cytotoxic effects against leukemia cell lines in preclinical studies. This technical guide provides a comprehensive overview of the current in vitro data on the anticancer activity of this compound, with a specific focus on its effects on leukemia cells. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and visualizes the hypothesized signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Xanthones are a class of heterocyclic compounds found in a variety of plant species. Many xanthones, including this compound, have garnered scientific interest due to their diverse pharmacological properties, including potent anticancer activities.[1] Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant therapeutic challenge. The exploration of novel, targeted agents is crucial for improving patient outcomes. This compound has emerged as a promising candidate due to its demonstrated in vitro efficacy against leukemia cell lines. This guide aims to consolidate the existing knowledge on this compound's antileukemic properties and provide a framework for future research.

Quantitative Data on Anticancer Activity

The primary quantitative measure of a compound's cytotoxic activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Cytotoxicity of this compound on Leukemia Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 3.00 | [1] |

Note: Data on the IC50 values of this compound against other leukemia cell lines (e.g., HL-60, CCRF-CEM, Jurkat) are not currently available in the reviewed scientific literature.

Postulated Mechanism of Action

While the precise molecular mechanisms of this compound in leukemia cells are not yet fully elucidated, research on this compound and related xanthone compounds suggests a multi-faceted mode of action that likely involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. The mode of action of this compound is suggested to be based on the induction of apoptosis.[2] Other prenylated xanthones have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is characterized by the activation of pro-apoptotic proteins and caspases, leading to controlled cell death.

Inhibition of Protein Kinases

The anticancer activity of this compound may be attributed to the inhibition of protein kinases.[1] Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, including leukemia. By inhibiting specific protein kinases, this compound may disrupt the signaling cascades that drive leukemic cell proliferation.

Cell Cycle Arrest

This compound may also exert its anticancer effects by inducing cell cycle arrest, a mechanism observed with other xanthone derivatives.[3][4] By halting the cell cycle at specific checkpoints, this compound could prevent the replication of cancerous cells. This action is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Detailed Experimental Protocols

The following are detailed, representative protocols for key in vitro experiments to assess the anticancer activity of this compound on leukemia cell lines.

Cell Culture

-

Cell Lines: K562 (human chronic myelogenous leukemia), HL-60 (human promyelocytic leukemia), CCRF-CEM (human T-cell acute lymphoblastic leukemia), Jurkat (human T-cell leukemia).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain logarithmic growth.

MTT Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound.

-

Procedure:

-

Seed leukemia cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) dissolved in DMSO (final DMSO concentration should not exceed 0.1%). A vehicle control (DMSO only) is also included.

-

Incubate the plates for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

-

Annexin V-FITC/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to quantify apoptosis.

-

Procedure:

-

Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.

-

Cell Cycle Analysis

This flow cytometry-based assay determines the effect of this compound on cell cycle distribution.

-

Procedure:

-

Seed and treat leukemia cells with this compound as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate the cells for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

-

Western Blot Analysis

This technique is used to detect the expression levels of proteins involved in apoptosis and cell cycle regulation.

-

Procedure:

-

Treat leukemia cells with this compound as described previously.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, p21, Cyclin D1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control.

-

Visualizations of Postulated Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways affected by this compound and the general experimental workflows.

Caption: General experimental workflow for assessing the in vitro anticancer activity of this compound.

Caption: Hypothesized mitochondrial pathway of apoptosis induced by this compound.

Caption: Hypothesized pathway of cell cycle arrest induced by this compound.

Conclusion and Future Directions

This compound demonstrates potent in vitro anticancer activity against the K562 chronic myelogenous leukemia cell line. The primary mechanisms of action are postulated to be the induction of apoptosis via the mitochondrial pathway and the inhibition of protein kinases leading to cell cycle arrest. However, there is a clear need for further research to expand upon these initial findings.

Future studies should focus on:

-

Evaluating the cytotoxicity of this compound against a broader panel of leukemia and other hematological malignancy cell lines.

-

Conducting detailed dose-response and time-course studies to quantify the induction of apoptosis and cell cycle arrest.

-

Utilizing proteomic and genomic approaches to identify the specific protein kinases and signaling pathways targeted by this compound in leukemia cells.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

A more comprehensive understanding of the in vitro anticancer profile of this compound will be instrumental in guiding its further development as a potential therapeutic agent for leukemia.

References

- 1. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity and modes of action of three naturally occurring xanthones (8-hydroxycudraxanthone G, morusignin I and cudraxanthone I) against sensitive and multidrug-resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative stress perturbs cell proliferation in human K562 cells by modulating protein synthesis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Caloxanthone B: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caloxanthone B is a xanthone derivative isolated from various species of the Calophyllum genus, notably Calophyllum depressinervosum. Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While direct quantitative antioxidant data for the isolated this compound is limited in the current literature, this guide synthesizes the available information from studies on extracts rich in this compound and provides a framework for its further investigation.

Antioxidant Activity of Calophyllum Extracts Containing this compound

Studies on crude extracts of Calophyllum species, from which this compound has been isolated, have demonstrated significant antioxidant potential. The methanol extract of Calophyllum depressinervosum, a known source of this compound, exhibited good scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals. Furthermore, a strong correlation between the DPPH and Ferric Reducing Antioxidant Power (FRAP) assay results and the total phenolic content of the extracts has been observed, suggesting that phenolic compounds, including xanthones like this compound, are major contributors to the antioxidant capacity.

Data Presentation

As of the latest literature review, specific IC50 values for the antioxidant activity of isolated this compound from DPPH, ABTS, or FRAP assays are not available. The primary reported activity for pure this compound is its cytotoxic effect. The following table summarizes the available data on the antioxidant activity of extracts from Calophyllum species known to contain this compound.

| Plant Source | Extract Type | Assay | Result | Citation |

| Calophyllum depressinervosum | Methanol | DPPH Radical Scavenging | Good scavenging effect | [1] |

| Calophyllum depressinervosum | Methanol | Nitric Oxide (NO) Scavenging | Good scavenging effect | [1] |

| Calophyllum depressinervosum | Dichloromethane and Ethyl Acetate | β-carotene Bleaching (BCB) | Strongest inhibition | [1] |

| Calophyllum depressinervosum | Dichloromethane and Ethyl Acetate | Ferrous Ion Chelating (FIC) | Strongest effect | [1] |

Note: The term "good" or "strong" is as reported in the cited literature and is qualitative. Quantitative IC50 values for the extracts were not consistently provided across studies.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are standardized procedures and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

To 1.0 mL of the DPPH solution, add 1.0 mL of the sample solution at different concentrations.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A blank is prepared with 1.0 mL of methanol instead of the sample solution. A control is prepared with 1.0 mL of the DPPH solution and 1.0 mL of the solvent used for the sample.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

-

Assay Procedure:

-

Add 10 µL of the sample solution at different concentrations to 1.0 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

A blank and a control are prepared similarly to the DPPH assay.

-

-

Calculation: The percentage of scavenging activity and the IC50 value are calculated using the same formula as for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Protocol:

-

Preparation of FRAP reagent:

-

Prepare the following solutions:

-

300 mM acetate buffer (pH 3.6)

-

10 mM TPTZ in 40 mM HCl

-

20 mM FeCl₃·6H₂O in water

-

-

Mix the three solutions in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

-

-

Sample Preparation: Prepare a stock solution of this compound and serial dilutions.

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add 50 µL of the sample solution to 1.5 mL of the FRAP reagent.

-

Incubate the mixture at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

-

-

Calculation: The antioxidant capacity is expressed as ferric reducing equivalents (in µM Fe²⁺) or in relation to a standard antioxidant like Trolox.

Signaling Pathways and Mechanisms of Action

While the direct antioxidant mechanisms of this compound have not been elucidated, xanthones, in general, are known to exert their antioxidant effects through two primary mechanisms:

-

Direct Radical Scavenging: By donating a hydrogen atom or an electron, xanthones can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby terminating radical chain reactions. The presence of hydroxyl and other electron-donating groups on the xanthone scaffold is crucial for this activity.

-

Modulation of Cellular Antioxidant Defense Systems: Xanthones can upregulate the expression of endogenous antioxidant enzymes by activating specific signaling pathways. The most notable of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Nrf2/ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cellular antioxidant capacity. Although not specifically demonstrated for this compound, it is plausible that it may also act as an activator of the Nrf2/ARE pathway, a hypothesis that warrants further investigation.

Mandatory Visualizations

General Antioxidant Mechanisms

Caption: Dual antioxidant mechanisms of xanthones like this compound.

Nrf2/ARE Signaling Pathway Activation

References

The Anti-inflammatory Potential of Caloxanthone B: A Mechanistic Overview for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

Caloxanthone B, a naturally occurring xanthone derivative, has been identified and isolated from various plant sources. While research has primarily focused on the cytotoxic properties of many xanthones, the specific anti-inflammatory mechanisms of this compound remain largely unexplored in publicly available scientific literature. However, the broader class of xanthones is well-recognized for its significant anti-inflammatory activities. This technical guide consolidates the current understanding of the anti-inflammatory mechanisms of xanthones as a chemical class, providing a predictive framework for the potential activities of this compound. This document will delve into the key signaling pathways, molecular targets, and experimental evidence established for structurally related xanthones, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, widely distributed in higher plants and fungi.[1] This chemical class is renowned for a wide spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[1] Chronic inflammation is a critical component in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and glucocorticoids, are often accompanied by significant side effects, underscoring the urgent need for novel and safer therapeutic agents.[1] Xanthones, with their diverse biological activities, represent a promising scaffold for the development of new anti-inflammatory drugs.[2]

While specific studies on the anti-inflammatory mechanisms of this compound are limited, research on other xanthones, such as Macluraxanthone B, provides a strong basis for predicting its potential modes of action. This guide will therefore focus on the well-documented anti-inflammatory pathways modulated by the xanthone class of compounds.

Core Anti-inflammatory Mechanisms of Xanthones

The anti-inflammatory effects of xanthones are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The most extensively studied mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1]

Xanthones have been shown to interfere with this pathway at multiple points. For instance, Macluraxanthone B has been demonstrated to prevent the activation of the NF-κB signaling pathway by inhibiting the nuclear localization of the p65 subunit.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. Design and Development of Xanthone Hybrid for Potent Anti-Inflammatory Effects: Synthesis and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic xanthones isolated from Calophyllum depressinervosum and Calophyllum buxifolium with antioxidant and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure-Activity Relationship of Prenylated Xanthones

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of prenylated xanthones, a class of polyphenolic compounds renowned for their diverse and potent biological activities. Drawing from extensive research, this document outlines the critical structural features that govern their anticancer, antimicrobial, and anti-inflammatory effects. It is designed to serve as a vital resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to Prenylated Xanthones

Xanthones are a class of organic compounds featuring a dibenzo-γ-pyrone tricycle. While the basic xanthone scaffold possesses some biological activity, its potency is significantly enhanced by the addition of various functional groups, most notably hydroxyl (-OH), methoxy (-OCH₃), and isoprenoid (typically prenyl or geranyl) units. Prenylation, the attachment of these isoprenoid chains, is a key modification that often dramatically increases lipophilicity and the ability to interact with biological membranes and protein targets, thereby enhancing therapeutic potential.[1][2]

These compounds are predominantly found in higher plants and fungi, with the Garcinia genus (family Clusiaceae) being a particularly rich source.[3][4] α-Mangostin, isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), is the most extensively studied prenylated xanthone and frequently serves as a benchmark compound.[5] The wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, makes the xanthone scaffold a "privileged structure" in medicinal chemistry.[1][6] This guide will dissect the structural determinants for these key activities.

Anticancer Activity: SAR Insights

The antiproliferative activity of prenylated xanthones has been demonstrated against a wide range of human cancer cell lines. The SAR is heavily influenced by the number, position, and nature of hydroxyl and prenyl substituents on the xanthone core.[6][7]

Key SAR Principles for Anticancer Activity:

-

Hydroxylation: The presence of a hydroxyl group ortho to the carbonyl function (at C-1) is often critical for cytotoxicity.[1][7]

-

Prenylation: The introduction of prenyl groups is a pivotal functional modification for enhancing anticancer activity.[1][8] Diprenyl, dipyrano, and prenylated pyrano moieties are strongly associated with high cytotoxicity.[5][9] The position of the prenyl group also modulates activity; for instance, C-prenylation of 1-hydroxyxanthone was found to improve inhibitory effects against MCF-7 cells.[10]

-

Cyclization: Cyclization of a prenyl chain with an adjacent hydroxyl group to form a dihydropyran or pyran ring can influence activity. However, studies have shown that introducing unsaturation in the pyran ring can sometimes lead to a loss of inhibitory activity, suggesting that the flexibility of the side chain may be important.[10]

-

Specific Compounds: α-Mangostin consistently demonstrates potent cytotoxicity across numerous cell lines.[5][11] Other compounds like mesuaferrin A and macluraxanthone also show strong, broad-spectrum inhibitory effects.[9] A synthetic derivative, 1,3,8-trihydroxy-2-prenylxanthone, was found to have potent antitumor activities comparable to α-mangostin, highlighting it as a potential lead candidate.[6][7][12]

Quantitative Data: Cytotoxicity of Prenylated Xanthones

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| α-Mangostin | MCF-7 (Breast) | 9.0 | [13] |

| MDA-MB-231 (Breast) | 2.20 | [14] | |

| NCI-H460 (Lung) | >20.3 | [13] | |

| A549 (Lung) | 2.05 | [14] | |

| HeLa (Cervical) | 3.7 | [15] | |

| HepG2 (Liver) | ~10.0 | [7] | |

| K562 (Leukemia) | >4.87 | [5][9] | |

| γ-Mangostin | MDA-MB-231 (Breast) | 4.81 | [14] |

| Rubraxanthone | MCF-7 (Breast) | 9.0 | [13] |

| Mesuaferrin A | K562 (Leukemia) | 0.99 | [5][9] |

| Macluraxanthone | K562 (Leukemia) | 1.14 | [5][9] |

| Garcinone E | MDA-MB-231 (Breast) | 3.86 | [14] |

| 9-Hydroxycalabaxanthone | MDA-MB-231 (Breast) | 3.90 | [14] |

| 1,3,8-trihydroxy-2-prenylxanthone | HepG2 (Liver) | 4.1 | [7][12] |

Mechanisms of Action & Signaling Pathways

Prenylated xanthones exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.[1][7]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[16][17]

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test xanthone (typically in a serial dilution). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin) are included.

-

Incubation: The plate is incubated for a defined period, usually 24, 48, or 72 hours.

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the negative control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity: SAR Insights

Prenylated xanthones have demonstrated significant activity against a range of pathogenic microbes, especially Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]

Key SAR Principles for Antimicrobial Activity:

-

Prenylation and Lipophilicity: Prenyl groups increase the lipophilicity of the xanthone scaffold, facilitating its passage through and disruption of the bacterial cytoplasmic membrane.[2][3] This is a key mechanism of their bactericidal action.

-

Hydroxylation Pattern: The presence and position of hydroxyl groups are crucial. For activity against MRSA, a 1,3,6,7-tetraoxygenated xanthone skeleton is considered highly active.[3]

-

Number of Prenyl Groups: Biprenylated xanthones, such as α-mangostin, are often more potent than their mono-prenylated counterparts.[3][18] These two prenyl groups are essential for high activity against Mycobacterium tuberculosis.[19]

-

Caged Xanthones: Caged xanthones, a structurally distinct subgroup, also possess significant antibacterial properties.[3][20]

Quantitative Data: Antimicrobial Activity of Prenylated Xanthones

| Compound | Microorganism | MIC (µg/mL) | Reference |

| α-Mangostin | Staphylococcus aureus (MRSA) | 0.5 - 1.95 | [3][21] |

| Mycobacterium tuberculosis | 6.25 | [19] | |

| β-Mangostin | Mycobacterium tuberculosis | 6.25 | [19] |

| Garcinone B | Mycobacterium tuberculosis | 6.25 | [19] |

| 1,3-dihydroxy-2-prenylxanthone | Escherichia coli | >5 mm inhibition zone at 15% | [21] |

Mechanisms of Action & Experimental Workflow

The primary antibacterial mechanism involves the disruption of the bacterial cell membrane integrity. An experimental workflow for identifying such compounds often involves bioassay-guided fractionation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

-

Inoculum Preparation: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test xanthone is serially diluted in the broth across the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Anti-inflammatory Activity: SAR Insights

Chronic inflammation is implicated in numerous diseases. Prenylated xanthones can mitigate the inflammatory response by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[22][23]

Key SAR Principles for Anti-inflammatory Activity:

-

Modulation of Cytokines: Many xanthones, including α-mangostin and γ-mangostin, suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22]

-

Enzyme Inhibition: A significant mechanism is the inhibition of enzymes like cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing inflammatory mediators.[23]

-

Pathway Inhibition: The anti-inflammatory effects are often mediated through the downregulation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[22]

-

Nrf2/AhR Activation: Certain prenylated xanthones, like Garcinone D, can activate the Nrf2 and Aryl Hydrocarbon Receptor (AhR) pathways.[24][25] Nrf2 is a key regulator of the antioxidant response, which helps to counteract inflammatory oxidative stress.

Mechanisms of Action & Signaling Pathways

The inhibition of the NF-κB pathway is a common anti-inflammatory mechanism for xanthones.[22] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Prenylated xanthones can block this process.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO concentration is indirectly measured using the Griess reagent.[23]

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test xanthone for 1-2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. A control group without LPS stimulation is included. The plate is incubated for 24 hours.

-

Griess Assay: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Incubation and Reading: The mixture is incubated at room temperature for 10-15 minutes to allow for the formation of a purple azo product.

-

Quantification: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Conclusion and Future Perspectives

The structure-activity relationships of prenylated xanthones are multifaceted, with the number and position of prenyl and hydroxyl groups being the most critical determinants of biological activity. The prenyl moiety is consistently shown to be a key contributor to potency across anticancer, antimicrobial, and anti-inflammatory assays, largely by increasing lipophilicity and enhancing interactions with molecular targets.

-

For anticancer activity , a C-1 hydroxyl group and the presence of two prenyl groups or a prenylated pyrano ring are favorable.

-

For antimicrobial activity , a 1,3,6,7-tetraoxygenation pattern combined with diprenylation confers potent activity, especially against Gram-positive bacteria.

-

For anti-inflammatory activity , the ability to inhibit NF-κB, MAPK, and key inflammatory enzymes is paramount.

While natural xanthones like α-mangostin serve as excellent starting points, the synthesis of novel derivatives based on these SAR principles holds immense promise for developing more potent and selective therapeutic agents.[7][12] Future research should focus on quantitative structure-activity relationship (QSAR) studies to build predictive models, further elucidate molecular mechanisms, and optimize the pharmacokinetic properties of these promising natural scaffolds for clinical development.[8][16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, SAR and Biological Evaluation of Natural and Non-natur...: Ingenta Connect [ingentaconnect.com]

- 7. Synthesis, SAR and biological evaluation of natural and non-natural hydroxylated and prenylated xanthones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ojs.jmolekul.com [ojs.jmolekul.com]